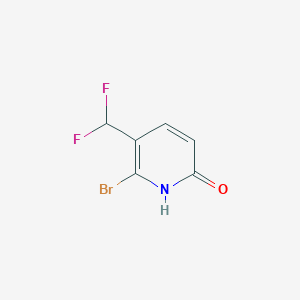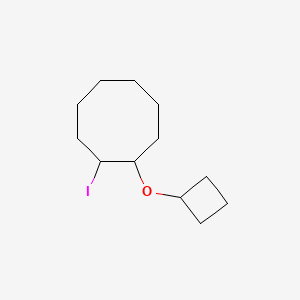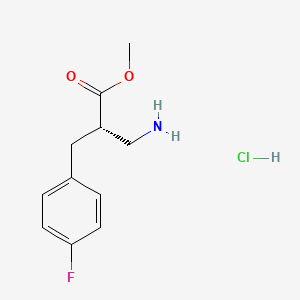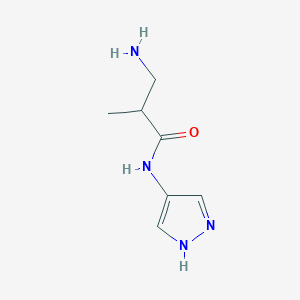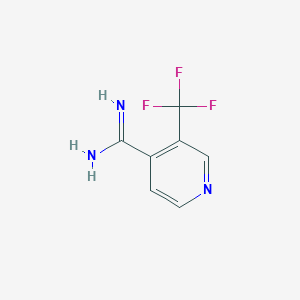
3-(Trifluoromethyl)isonicotinimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Trifluoromethyl)isonicotinimidamide is a chemical compound characterized by the presence of a trifluoromethyl group attached to an isonicotinimidamide structure. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the metal-free oxidative trifluoromethylation, which uses reagents such as sodium trifluoromethanesulfinate (CF3SO2Na) under specific conditions . Another method involves the use of trifluoromethanesulfanylamide in the presence of bismuth (III) chloride as a catalyst .
Industrial Production Methods
Industrial production of 3-(Trifluoromethyl)isonicotinimidamide often employs flow chemistry techniques, which allow for safe and controlled reactions in closed systems of small tubes. This method enhances the efficiency and scalability of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Trifluoromethyl)isonicotinimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups attached to the isonicotinimidamide structure.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include sodium trifluoromethanesulfinate (CF3SO2Na), trifluoromethanesulfanylamide, and bismuth (III) chloride . The reactions are typically carried out under controlled temperatures and pressures to ensure high yields and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the oxidative trifluoromethylation of indoles with CF3SO2Na can yield 2-trifluoromethylindoles .
Applications De Recherche Scientifique
3-(Trifluoromethyl)isonicotinimidamide has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of 3-(Trifluoromethyl)isonicotinimidamide involves the interaction of the trifluoromethyl group with molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, metabolic stability, and binding selectivity, making it effective in various applications . The specific molecular targets and pathways involved depend on the context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other trifluoromethyl-containing molecules such as trifluoromethylsilane, sodium trifluoroacetate, and trifluoromethanesulfonyl chloride .
Uniqueness
3-(Trifluoromethyl)isonicotinimidamide is unique due to its specific structure, which combines the properties of the trifluoromethyl group with the isonicotinimidamide framework. This combination results in a compound with enhanced chemical stability, lipophilicity, and biological activity, making it valuable in various scientific and industrial applications .
Propriétés
Formule moléculaire |
C7H6F3N3 |
|---|---|
Poids moléculaire |
189.14 g/mol |
Nom IUPAC |
3-(trifluoromethyl)pyridine-4-carboximidamide |
InChI |
InChI=1S/C7H6F3N3/c8-7(9,10)5-3-13-2-1-4(5)6(11)12/h1-3H,(H3,11,12) |
Clé InChI |
MNJBLGZMPVUQKK-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=CC(=C1C(=N)N)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


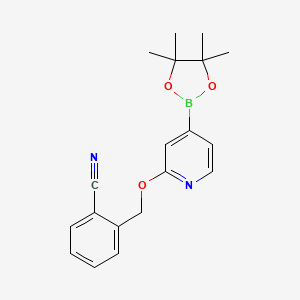
![2-amino-N-[(1S)-1-(4-fluorophenyl)ethyl]-N,3-dimethylbutanamide](/img/structure/B15242725.png)
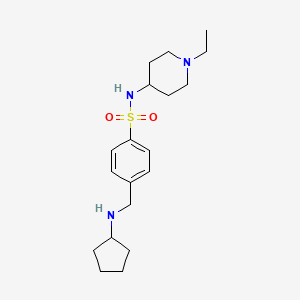


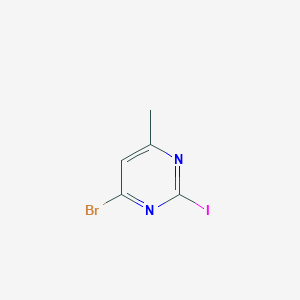
![2-amino-N,3-dimethyl-N-[(3S)-1-methylpiperidin-3-yl]butanamide](/img/structure/B15242773.png)
